![molecular formula C18H16FN7O2 B2979549 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1007047-20-2](/img/structure/B2979549.png)
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide
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Overview
Description
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C18H16FN7O2 and its molecular weight is 381.371. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
This compound has been found to have potent antimicrobial activity . It has been tested for its in vitro antimicrobial activity and cytotoxicity .
Antifungal Agent
The compound has shown potential as an antifungal agent . One of the synthesized compounds emerged as the most effective antifungal agent .
Anticancer Agent
The compound has shown promise in the field of cancer research. It has been found to have significant anticancer properties . The synthesized compounds can be considered as new candidates for further optimization as anticancer agents .
CDK2 Inhibitor
The compound has been found to be a potent inhibitor of CDK2, a protein kinase that is a target for cancer treatment . A new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
Antitumor Agent
The compound has been found to have antitumor properties . Pyrazolopyrimidine derivatives, which include this compound, possess a wide range of biological activities, including antitumor activity .
Free Radical Scavenging
The compound has been evaluated for its free radical scavenging activity . This property could make it useful in the treatment of diseases caused by oxidative stress .
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors, such as aurora kinase a , and Histamine H1 receptor . These targets play crucial roles in cellular processes such as cell cycle regulation and immune response.
Mode of Action
Based on the structure and activity of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions, leading to changes in the activity of the target proteins .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell cycle regulation and immune response .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . These properties impact the bioavailability of the compound, which is crucial for its efficacy.
Result of Action
Similar compounds have shown to cause changes in cell cycle progression and immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN7O2/c1-11-7-15(23-16(27)9-28-2)26(24-11)18-14-8-22-25(17(14)20-10-21-18)13-5-3-12(19)4-6-13/h3-8,10H,9H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXBOYYSRQNOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide |
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